molecular formula C8H11NS B3051582 2-[(Methylsulfanyl)methyl]aniline CAS No. 34774-84-0

2-[(Methylsulfanyl)methyl]aniline

Cat. No. B3051582
CAS RN: 34774-84-0
M. Wt: 153.25 g/mol
InChI Key: OKGQEPLDIUYWGI-UHFFFAOYSA-N
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Description

“2-[(Methylsulfanyl)methyl]aniline” is a substituted aniline that has the chemical formula C8H11NS . It is a colorless to white solid that is soluble in polar solvents such as water, alcohols, and ethers . The IUPAC name for this compound is 2-[(methylsulfanyl)methyl]aniline .


Synthesis Analysis

The synthesis of anilines, including “2-[(Methylsulfanyl)methyl]aniline”, can be achieved through the methylation of anilines with methanol. This process is catalyzed by cyclometalated ruthenium complexes . The procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .


Molecular Structure Analysis

The molecular structure of “2-[(Methylsulfanyl)methyl]aniline” is represented by the SMILES notation CSCC1=CC=CC=C1N . The molecular formula is C8H11NS and the molecular weight is 153.25 g/mol .


Chemical Reactions Analysis

The methylation of anilines with methanol is a key chemical reaction involving “2-[(Methylsulfanyl)methyl]aniline”. This reaction is catalyzed by cyclometalated ruthenium complexes . The reaction proceeds via a hydrogen autotransfer procedure under mild conditions .


Physical And Chemical Properties Analysis

“2-[(Methylsulfanyl)methyl]aniline” is a colorless to white solid . It is soluble in polar solvents such as water, alcohols, and ethers . The compound has a molecular weight of 153.25 g/mol .

Safety and Hazards

The compound should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes . Formation of dust and aerosols should be avoided. Non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

2-(methylsulfanylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGQEPLDIUYWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90493821
Record name 2-[(Methylsulfanyl)methyl]aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34774-84-0
Record name 2-[(Methylsulfanyl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(methylsulfanyl)methyl]aniline
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Synthesis routes and methods I

Procedure details

To a solution of 7.60 g (0.0974 moles) of dry dimethyl sulfoxide in 70 ml of dry acetic acid at 0° C. and under a nitrogen atmosphere, was slowly added 9.76 g (0.0959 moles) of 100% sulfuric acid. The temperature rose to 15° C. The ice bath was removed and 9.9843 g (0.0838 moles) of phenyl isocyanate was added dropwise. An immediate evolution of gas began, which subsided after approximately fifteen minutes. After thirty minutes at room temperature, the reaction mixture was warmed to 50° C. for an additional hour. The entire solution was then poured into 100 ml of 10% aqueous sodium hydroxide solution and this was extracted with methylene chloride. The organic layer was dried over anhydrous sodium carbonate and filtered. Due to the instability of this sulfilimine, 0.33 g of succnimide was added and the solution was then concentrated to 150 ml and refluxed for sixteen hours. The solution was then washed with 10% aqueous sodium hydroxide, dried over anhydrous magnesium sulfate and filtered. To this was added dodecane as an internal standard and the solution was analyzed by gas chromatography. In this manner, there was obtained 1.751 g (22.4%) of aniline and 7.166 g (55.8%) of 2-methylthiomethylaniline. Other examples of the preparation and rearrangement of unstable N-aryl-S,S-dimethylsulfilimines were performed and these results can be found in Table II.
Quantity
7.6 g
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9.76 g
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9.9843 g
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100 mL
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reactant
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70 mL
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solvent
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Yield
22.4%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Through this general procedure p-anisidine could be converted into 4-methoxy-2-(methylthiomethyl)aniline in 62 percent yield. The procedure is quite general. For a series of anilines (toluidine, aniline, p-chloroaniline, 4-nitroaniline, and p-ethoxycarbonylaniline) reaction of the aniline with the chlorine:sulfur compound complex chlorodimethylsulfonium chloride through the azasulfonium halide salt gave the corresponding 2-(methylthiomethyl)anilines in 54, 67, 45, 31 and 35% yields, respectively. The reaction is not restricted to chlorodialkylsulfonium chlorides. For example, when bromodimethylsulfonium bromide was used with aniline to form the azasulfonium bromide salt of aniline a 69 percent yield of 2-(methylthiomethyl)aniline was obtained. Treatment of aniline with halotetramethylenesulfonium halide (chloride or bromide) to form the azasulfonium salt followed by base treatment, gave 2-(2-tetrahydrothienyl)aniline in 20 percent yield. The use of β-keto sulfides and β-carboalkoxysulfides in the reaction provided a simple route to indoles and 2-oxindoles. Treatment of p-anisidine with chlorine:sulfur compound complex ##EQU8## to form the azasulfonium halide salt of the anisidine, followed by triethylamine, according to the above general procedure, gave 2-methyl-5-methoxy-3-methylthioindole in 38 percent yield. The reaction is not restricted to p-anisidine. With aniline, p-chloroaniline, and benzocaine, we obtained the corresponding unsubstituted, 5-chloro- and 5-ethoxycarbonyl-2-methyl-3-methylthioindoles in 68, 45 and 33 percent yields, respectively. Raney nickel desulfurization of the 3-methylthio compound gave 5-methoxy-2-methylindole in 72 percent yield.
[Compound]
Name
chlorodialkylsulfonium chlorides
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Synthesis routes and methods IV

Procedure details

Iron powder (60 g, 1.0 g-atom) was added slowly through a solid addition funnel to a solution of 53.5 g (0.29 mol) of o-methylthiomethylnitrobenzene in 210 ml of glacial acetic acid and 600 ml of absolute ethanol under reflux over a period of 45 minutes. The mixture was then refluxed for 3 hours. The iron powder was filtered off and the filtrate was diluted with 800 ml of water. The aqueous mixture was extracted twice with 200 ml ethyl acetate and twice with 200 ml ether. The combined organic extracts were washed with water, dried and concentrated to yield 48 g (75% pure) of orange oil.
Quantity
53.5 g
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reactant
Reaction Step One
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210 mL
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600 mL
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60 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(Methylsulfanyl)methyl]aniline
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2-[(Methylsulfanyl)methyl]aniline
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2-[(Methylsulfanyl)methyl]aniline
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Reactant of Route 5
2-[(Methylsulfanyl)methyl]aniline
Reactant of Route 6
2-[(Methylsulfanyl)methyl]aniline

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